molecular formula C23H28O12 B13413492 Mycophenolic acid b-D-glucuronide

Mycophenolic acid b-D-glucuronide

Cat. No.: B13413492
M. Wt: 496.5 g/mol
InChI Key: BYFGTSAYQQIUCN-NPKRSCAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid β-D-glucuronide typically involves the glucuronidation of mycophenolic acid. This process can be achieved enzymatically using UDP-glucuronosyltransferase isoforms such as UGT1A9, UGT1A8, UGT1A7, and UGT1A10 . The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH.

Industrial Production Methods: Industrial production of mycophenolic acid β-D-glucuronide follows similar principles but on a larger scale. The process involves fermentation of Penicillium species to produce mycophenolic acid, followed by enzymatic glucuronidation. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid β-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of mycophenolic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Conjugation: UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes.

Major Products:

    Hydrolysis: Mycophenolic acid.

    Conjugation: Mycophenolic acid β-D-glucuronide.

Mechanism of Action

Mycophenolic acid β-D-glucuronide itself is not pharmacologically active. it serves as a metabolite of mycophenolic acid, which exerts its effects by inhibiting inosine monophosphate dehydrogenase. This inhibition leads to a decrease in guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes . The glucuronidation process enhances the solubility and excretion of mycophenolic acid, aiding in its clearance from the body.

Properties

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23?/m0/s1

InChI Key

BYFGTSAYQQIUCN-NPKRSCAJSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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